Sodium hexanoate-D11

Übersicht

Beschreibung

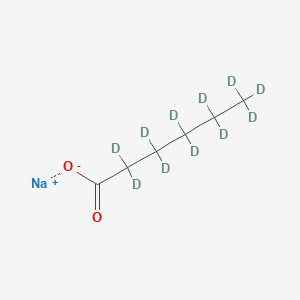

Sodium hexanoate-D11 is a stable isotope labeled version of sodium caproate or hexanoate. It is a naturally occurring fatty acid. The molecular formula is C6D11NaO2 and the molecular weight is 149.21 g/mol .

Molecular Structure Analysis

The molecular structure of Sodium hexanoate-D11 is represented by the formula C6D11NaO2 . This indicates that the compound consists of 6 carbon atoms, 11 deuterium atoms (a stable isotope of hydrogen), 1 sodium atom, and 2 oxygen atoms .Wissenschaftliche Forschungsanwendungen

Corrosion Inhibition on Copper Foils : Sodium hexanoate has been proposed as a corrosion inhibitor for copper in aggressive aqueous or gaseous environments. Electrochemical techniques showed that the efficiency of sodium hexanoate as an inhibitor depends on its concentration. Copper foils immersed in sodium hexanoate conditioning baths and exposed to oxidizing gliding arc plasma in humid air developed oxide layers different from unconditioned samples. This indicates that sodium hexanoate limits the oxidation process induced by gaseous species, making it effective in protecting copper surfaces (Bellakhal, Draou, Addou, & Brisset, 2000).

Adsorption on Oxide Surfaces : The role of sodium hexanoate in the adsorption of carboxylates on mineral surfaces like silica, alumina, and gibbsite was studied. The adsorption behavior varies depending on the surface charge and chemistry of these surfaces and the composition of the electrolyte. For example, on positively charged alumina surfaces, hexanoate adsorption was more pronounced than on negatively charged silica surfaces. These findings have implications for understanding surface interactions in various industrial and environmental processes (Wang, Sîretanu, Duits, Stuart, & Mugele, 2016).

Ester Synthesis Catalysis : Sodium hexanoate has been involved in the synthesis of esters like hexyl hexanoate. Using sodium bisulfate as a catalyst, researchers were able to achieve high yields (up to 98.6%) under optimal conditions. This showcases the potential use of sodium hexanoate in industrial synthesis processes (Chen, 2007).

Battery Research : Sodium hexanoate's role in the field of battery research, particularly in sodium and sodium-ion batteries, has been investigated. The research in sodium batteries over the past 50 years, including sodium hexanoate's contribution, is crucial for understanding and developing high-energy batteries for various applications, such as load leveling and electrical vehicles (Delmas, 2018).

Plasticizer and Filler in Polymer Materials : The effects of sodium salts of hexanoate on the dynamic mechanical properties of styrene-based ionomers were studied. It was found that sodium hexanoate can act as a very effective plasticizer for ionomer cluster regions in certain conditions. This research is relevant for the development and optimization of polymer materials (Luqman, Song, Kim, Kwon, Jarng, & Shin, 2008).

Safety and Hazards

Zukünftige Richtungen

Eigenschaften

IUPAC Name |

sodium;2,2,3,3,4,4,5,5,6,6,6-undecadeuteriohexanoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H12O2.Na/c1-2-3-4-5-6(7)8;/h2-5H2,1H3,(H,7,8);/q;+1/p-1/i1D3,2D2,3D2,4D2,5D2; | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UDWXLZLRRVQONG-PRPJRVKYSA-M | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCC(=O)[O-].[Na+] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

[2H]C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])C(=O)[O-].[Na+] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H11NaO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

149.21 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Sodium hexanoate-D11 | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![[4-(1,3-Dioxolan-2-yl)cyclohexyl]methanol](/img/structure/B1472584.png)

![1,2-difluoro-4-[(1R,2S)-2-nitrocyclopropyl]benzene](/img/structure/B1472592.png)

![1-[3-Methyl-4-(2,2,2-trifluoroethoxy)-phenyl]-ethanone](/img/structure/B1472595.png)

![5,7-Dichloro-2,3-dimethylpyrazolo[1,5-a]pyrimidine](/img/structure/B1472596.png)